Product packaging for Kynapcin-12(Cat. No.:)

Kynapcin-12

Cat. No.: B1247320
M. Wt: 410.4 g/mol
InChI Key: WOUMFZZOFGTIFS-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Discovery from Fungi

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of new therapeutic agents. nih.gov Historically, natural products from fungi have yielded groundbreaking medicines, and they continue to be a primary focus for discovering novel chemical entities. amr.solutionsillinois.edu The vast and largely untapped biodiversity of fungi represents a significant reservoir for the identification of compounds with potential applications in medicine and biotechnology. nih.gov These bioactive compounds include a wide array of chemical classes such as polysaccharides, terpenoids, and phenolic compounds, many of which exhibit valuable biological effects like antioxidant, anti-inflammatory, and neuroprotective properties. nih.govmdpi.commdpi.com

The discovery of Kynapcin-12 is situated within this broader effort of exploring fungal metabolites for their therapeutic potential. nih.gov It belongs to a class of p-terphenyl (B122091) compounds, which are characteristic secondary metabolites found in certain mushrooms. rsc.orgnih.gov The investigation of mushrooms, particularly those used in traditional medicine, has been a fruitful strategy for identifying new bioactive molecules. nih.govnih.gov The mushroom Polyozellus multiplex, from which this compound was first isolated, is an edible fungus found in parts of Asia and North America and has been a source of several other bioactive compounds. rsc.orgwikipedia.org This highlights the importance of ethnobotanical and traditional knowledge in guiding modern natural product discovery.

The process of discovering new natural products from fungi typically involves the collection and identification of fungal species, followed by extraction, fractionation, and bioassay-guided isolation of active constituents. illinois.edu Modern techniques such as high-throughput screening and advanced spectroscopic methods have significantly accelerated this process. illinois.edunih.gov The discovery of this compound and its related compounds from P. multiplex exemplifies this systematic approach to natural product research. nih.govjmb.or.kr

Historical Overview of this compound Isolation and Identification

This compound was first reported in the year 2000 as a new p-terphenyl derivative isolated from the edible mushroom Polyozellus multiplex. tandfonline.comnih.gov The isolation was the result of a screening program aimed at discovering inhibitors of prolyl endopeptidase (PEP) from basidiomycetes. jmb.or.krfabad.org.tr P. multiplex exhibited significant inhibitory activity against PEP, leading to the targeted isolation of its active components. jmb.or.kr

The isolation process involved the extraction of the fruiting bodies of P. multiplex with methanol, followed by sequential extraction with benzene (B151609) and ethyl acetate (B1210297). researchgate.net Through various chromatographic techniques, including silica (B1680970) gel, Sephadex LH-20, and Lobar RP-18 chromatography, the active compounds were purified. jmb.or.krresearchgate.net

The chemical structure of this compound was determined using a combination of spectroscopic methods, including Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Initially, its structure was assigned as a p-hydroquinone derivative. researchgate.netresearchgate.net However, subsequent research involving total synthesis led to a revision of its structure. researchgate.netresearchgate.net The revised structure was confirmed to be 2',3'-diacetoxy-1,5',6',4''-tetrahydroxy-p-terphenyl. researchgate.net This structural elucidation and subsequent revision underscore the importance of synthetic chemistry in verifying the structures of complex natural products.

Following its initial discovery, this compound has been consistently identified as a constituent of P. multiplex in various studies investigating the mushroom's chemical profile and biological activities. mdpi.commdpi.comrsc.org It is often isolated alongside other related p-terphenyl and benzofuran (B130515) derivatives, such as polyozellin (B1219936), thelephoric acid, and other kynapcins. mdpi.comrsc.orgwikipedia.org

Academic Significance and Research Trajectory of this compound

The academic significance of this compound stems primarily from its biological activities and its role as a representative of a unique class of fungal metabolites. A key area of research has been its inhibitory effect on prolyl endopeptidase (PEP), an enzyme implicated in neurological processes. jmb.or.krfabad.org.tr This has positioned this compound as a molecule of interest in the context of neurodegenerative diseases. mdpi.comfabad.org.tr

Further research has expanded the known biological profile of this compound. Studies have demonstrated its ability to inhibit β-secretase (BACE1), another enzyme relevant to Alzheimer's disease, with a reported IC50 value of 15.79 μM. mdpi.comresearchgate.netacs.org In addition to its neuroprotective potential, this compound has been investigated for other activities. For instance, in silico studies have suggested its potential as an inhibitor of the main protease of SARS-CoV-2. nih.govdntb.gov.ua

The research trajectory for this compound has evolved from its initial isolation and characterization to a more in-depth exploration of its biological mechanisms and potential applications. raulpacheco.orgraulpacheco.orgyoutube.com The total synthesis of this compound was a significant milestone, not only for confirming its revised structure but also for enabling further biological evaluation of the synthetic compound and its analogues. researchgate.netresearchgate.net This has opened avenues for structure-activity relationship (SAR) studies to understand the chemical features responsible for its bioactivities. researchgate.net

Current and future research is likely to focus on further elucidating the molecular targets of this compound and its mechanism of action in various biological systems. The continued investigation of this compound and other compounds from Polyozellus multiplex highlights the ongoing importance of fungi as a source of novel bioactive compounds with potential therapeutic value. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O8 B1247320 Kynapcin-12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18O8

Molecular Weight

410.4 g/mol

IUPAC Name

[4-acetyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] acetate

InChI

InChI=1S/C22H18O8/c1-11(23)29-21-17(13-3-7-15(25)8-4-13)20(28)22(30-12(2)24)18(19(21)27)14-5-9-16(26)10-6-14/h3-10,25-28H,1-2H3

InChI Key

WOUMFZZOFGTIFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C)C3=CC=C(C=C3)O)O

Synonyms

kynapcin 12
kynapcin-12

Origin of Product

United States

Chemical Research and Structural Elucidation of Kynapcin 12

Isolation Methodology from Polyozellus multiplex

Kynapcin-12 was first isolated from the fruiting bodies of the mushroom Polyozellus multiplex (Thelephoraceae). nih.govnih.gov This mushroom is a known source of various bioactive compounds, including other p-terphenyls and benzofurans. nih.govresearchgate.net The isolation process typically begins with the extraction of the mushroom's fruiting bodies using a solvent such as ethanol (B145695) or methanol. nih.govresearchgate.net This crude extract then undergoes a series of chromatographic purification steps.

The general procedure involves:

Solvent Partitioning: The initial extract is often partitioned between different immiscible solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity. researchgate.netfabad.org.tr The active components, including this compound, are typically found in the organic layer (e.g., the ethyl acetate soluble fraction). researchgate.netfabad.org.tr

Column Chromatography: The enriched fraction is then subjected to various column chromatography techniques. researchgate.net These include:

Silica (B1680970) Gel Chromatography: To separate compounds based on polarity. researchgate.net

Sephadex LH-20 Chromatography: A size-exclusion chromatography method used to separate molecules based on their size. researchgate.net

Lobar RP-18 Chromatography: A type of reversed-phase chromatography. researchgate.net

Through this multi-step purification process, this compound is isolated as a pure compound, allowing for its structural and biological characterization. nih.govnih.gov Other related compounds, such as polyozellin (B1219936), thelephoric acid, kynapcin-9, kynapcin-13, and kynapcin-28, have also been isolated from P. multiplex using similar methodologies. researchgate.netresearchgate.netfabad.org.tr

Initial Spectroscopic Characterization and Proposed Structure

The initial structural elucidation of this compound was conducted using a combination of spectroscopic techniques. nih.govnih.gov Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were key to determining its molecular formula and connectivity. nih.govnih.gov Based on these analyses, this compound was initially proposed to be a p-terphenyl (B122091) derivative featuring a p-hydroquinone moiety. nih.govresearchgate.net This initial proposed structure served as the basis for further investigation into its chemical synthesis.

Total Synthesis and Definitive Structural Revision of this compound

The definitive structure of this compound was established through total synthesis. nih.govresearchgate.net This process not only confirmed the p-terphenyl core but also led to a crucial revision of the original proposed structure.

The total synthesis of the proposed structure of this compound, and ultimately its revised structure, involved several key chemical transformations. nih.govresearchgate.net A central strategy was the construction of the p-terphenyl skeleton using a double Suzuki-Miyaura coupling reaction. researchgate.netnih.gov This powerful palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds between aryl halides and organoboron compounds. beilstein-journals.orgnumberanalytics.comlibretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide to form a palladium(II) complex. numberanalytics.comlibretexts.orgchemrxiv.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. numberanalytics.comlibretexts.orgchemrxiv.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. numberanalytics.comlibretexts.orgchemrxiv.org

In the synthesis of this compound, this reaction was used to couple the central aromatic ring with the two outer phenyl rings. nih.govresearchgate.net

Other critical steps in the synthesis included specific oxidation reactions:

Ceric Ammonium Nitrate (CAN) oxidation: This was employed as a key oxidation step in the synthetic route. nih.gov

Lead Tetraacetate (LTA) oxidation: This reagent was also utilized for specific oxidative transformations during the synthesis. nih.gov

Upon completing the total synthesis of the initially proposed structure of this compound, it was discovered that the spectroscopic data of the synthetic compound did not match that of the natural product. nih.govresearchgate.net This discrepancy prompted a re-evaluation of the structure.

Further synthetic efforts led to the synthesis of another p-terphenyl derivative, 2',3'-diacetoxy-1,5',6',4''-tetrahydroxy-p-terphenyl, which had been previously isolated from Boletopsis grisea. nih.gov The spectroscopic data of this synthetic compound was found to be identical to that of naturally occurring this compound. nih.govresearchgate.net This confirmed that the structure of this compound was not the originally proposed p-hydroquinone, but rather the 2',3'-diacetoxy-1,5',6',4''-tetrahydroxy-p-terphenyl. nih.govresearchgate.net This structural revision was a crucial outcome of the synthesis-guided investigation.

Identification and Synthesis of this compound Analogues and Related Terphenyl Derivatives

The research into this compound has also led to the identification and synthesis of a number of its analogues and other related terphenyl derivatives. researchgate.netnih.gov The mushroom Polyozellus multiplex is a rich source of such compounds, including polyozellin, thelephoric acid, and polyozellic acid. researchgate.net

The synthetic strategies developed for this compound, particularly the use of Suzuki-Miyaura coupling, have been applied to the synthesis of these related natural products and their analogues. researchgate.netresearchgate.net For instance, the total synthesis of polyozellin also utilized a double Suzuki-Miyaura coupling as a key step. researchgate.net The ability to synthesize these complex molecules allows for further investigation into their biological activities and structure-activity relationships.

The table below lists some of the terphenyl and benzofuran (B130515) derivatives isolated from Polyozellus multiplex and related fungi.

Compound NameChemical ClassSource Organism
This compoundp-TerphenylPolyozellus multiplex
PolyozellinDibenzofuranPolyozellus multiplex
Thelephoric acidp-TerphenylPolyozellus multiplex
Polyozellic acidp-TerphenylPolyozellus multiplex
Kynapcin-9BenzobisbenzofuranPolyozellus multiplex
Kynapcin-13BenzofuranPolyozellus multiplex
Kynapcin-24 (B1251377)BibenzofuranylPolyozellus multiplex
Kynapcin-28BibenzofuranylPolyozellus multiplex
2',3'-diacetoxy-1,5',6',4''-tetrahydroxy-p-terphenylp-TerphenylBoletopsis grisea

Molecular and Cellular Mechanisms of Action of Kynapcin 12

Prolyl Oligopeptidase (POP)/Endopeptidase (PEP) Inhibition

Kynapcin-12 demonstrates significant inhibitory activity against prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP). This enzyme is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and hormones.

In Vitro Enzyme Kinetic Studies and Half-Maximal Inhibitory Concentration (IC50) Determination

In vitro studies have quantified the inhibitory potency of this compound against prolyl oligopeptidase. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, has been determined through enzymatic assays. For this compound, the reported IC50 value against POP is 1.25 µM. researchgate.net This potency is comparable to other inhibitors isolated from the same source, such as kynapcin-24 (B1251377) (IC50 = 1.14 µM) and polyozellin (B1219936) (IC50 = 2.72x10⁻⁶ M). researchgate.net

Table 1: IC50 Values of Compounds from Polyozellus multiplex against Prolyl Oligopeptidase

Compound IC50 Value
This compound 1.25 µM
Kynapcin-24 1.14 µM
Polyozellin 2.72 µM

Characterization of Inhibition Mechanism (e.g., Non-Competitive)

Kinetic analyses have been performed to characterize the mechanism by which this compound and related compounds inhibit prolyl oligopeptidase. Studies on similar benzofuran-type compounds isolated from Polyozellus multiplex, such as kynapcin-24, have demonstrated a non-competitive mode of inhibition. researchgate.netfabad.org.tr This indicates that the inhibitor does not bind to the active site of the enzyme where the substrate would normally bind, but rather to an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. It is suggested that this compound likely follows a similar non-competitive inhibitory mechanism. fabad.org.trresearchgate.net

Role of PEP/POP in Neuropeptide Metabolism and Cellular Processes

Prolyl oligopeptidase is highly active in the brain and is involved in the maturation and degradation of various neuropeptides and peptide hormones by cleaving peptide bonds on the carboxyl side of proline residues. These substrates include substance P, vasopressin, and thyrotropin-releasing hormone, which are involved in learning and memory processes. Given its role in neuropeptide metabolism, dysregulation of PEP activity has been linked to several neurological disorders. Consequently, inhibitors of PEP are considered potential therapeutic agents for managing memory dysfunction.

Beyond neuropeptide metabolism, PEP is also implicated in broader cellular functions. Evidence suggests a role for the enzyme in intracellular transport mechanisms and protein secretion.

Beta-Secretase 1 (BACE1) Inhibition

In addition to its effects on PEP, this compound has been identified as an inhibitor of Beta-Secretase 1 (BACE1). BACE1 is an aspartyl protease that plays a critical role in the pathogenesis of Alzheimer's disease.

Enzymatic Inhibition Assays for BACE1 Activity

The inhibitory effect of this compound on BACE1 is determined through enzymatic inhibition assays. These assays typically utilize a specific substrate for BACE1 and measure the rate of product formation in the presence and absence of the inhibitor. While specific IC50 values for this compound against BACE1 are not detailed in the available research, its activity has been confirmed. The development of BACE1 inhibitors is a significant therapeutic strategy for Alzheimer's disease, as this enzyme initiates the process that leads to the formation of neurotoxic amyloid-β peptides. nih.gov

Impact on Amyloid Precursor Protein (APP) Processing and Amyloid-β (Aβ) Production in Cellular Models

The primary function of BACE1 is the cleavage of the Amyloid Precursor Protein (APP) at the β-site. This is the first and rate-limiting step in the amyloidogenic pathway, which leads to the generation of the amyloid-beta (Aβ) peptide. This cleavage produces a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides, primarily Aβ40 and Aβ42, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.

By inhibiting BACE1, this compound is expected to reduce the initial cleavage of APP, thereby decreasing the production of the C99 fragment and, consequently, lowering the subsequent generation of Aβ peptides. While the direct effects of this compound on APP processing and Aβ production in specific cellular models (such as SH-SY5Y neuroblastoma cells) have not been extensively reported in the available literature, its established role as a BACE1 inhibitor provides a strong theoretical basis for this mechanism. nih.govnih.govnih.gov Studies on various cell lines are crucial to confirm that BACE1 inhibition by this compound translates to a reduction in Aβ levels within a cellular context. nih.govnih.govnih.gov

Other Reported Biological Activities of this compound in Research

The primary biological activity reported for this compound is the inhibition of specific enzymes. Research has identified this compound, a p-terphenyl (B122091) derivative isolated from the mushroom Polyozellus multiplex, as an inhibitor of prolyl endopeptidase (PEP) with a reported half-maximal inhibitory concentration (IC50) of 1.25 μM. researchgate.net Subsequent research and total synthesis have also confirmed its inhibitory activity against prolyl oligopeptidase (POP). researchgate.net Additionally, this compound has been noted for its potential to inhibit β-secretase (BACE1). researchgate.net Prolyl oligopeptidase inhibitors are investigated for a variety of potential therapeutic applications, including neurodegenerative diseases and inflammation. medchemexpress.comnih.govnih.govmdpi.com

Neuroprotective Effects in Neuronal Cell Death Models (e.g., Glutamate-Induced HT22 Cells)

No studies were found that describe the neuroprotective properties of a compound named this compound in this or any other neuronal cell death model.

Anti-Proliferative Effects on Cancer Cell Lines

There is no available research detailing any anti-proliferative or anti-cancer effects of this compound.

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase)

No data exists to suggest that this compound induces cell cycle arrest in the G0/G1 phase or any other phase of the cell cycle.

Structure Activity Relationship Sar Studies of Kynapcin 12 and Its Analogs

Identification of Essential Chemical Moieties for Biological Activity

The biological activity of Kynapcin-12 and its analogs is intrinsically linked to specific chemical moieties within their molecular structure. Research has highlighted the importance of the p-terphenyl (B122091) core and the arrangement of hydroxyl and other functional groups. For instance, the inhibitory activity of these compounds against enzymes like prolyl endopeptidase (PEP) is significantly influenced by the presence and position of these groups. researchgate.nettandfonline.com The p-hydroquinone moiety was initially proposed as a key feature of this compound. nih.gov However, subsequent total synthesis and structural revision have provided a more accurate understanding of the essential pharmacophore. nih.govresearchgate.net

Studies on related benzofuran (B130515) derivatives have also shed light on crucial structural elements. For example, in a series of benzofuran-imidazolium salts, the presence of a 2-methyl-benzimidazole ring and specific substituents at the imidazolyl-3-position were found to be important for cytotoxic activity. researchgate.net This underscores the principle that specific functional groups and their spatial arrangement are critical determinants of biological action.

Influence of Biphenyl (B1667301) Backbone and Functional Groups on Target Binding

The biphenyl or terphenyl backbone of this compound and its analogs serves as a scaffold for the functional groups that interact with biological targets. rroij.com The rigidity and planarity of this backbone influence the orientation of the key interacting moieties. researchgate.net The nature and position of substituents on the aromatic rings play a pivotal role in target binding.

For instance, in a study of 4-anilinoquinazolines, small lipophilic substituents like halogens or methyl groups at the C-4' position of the aniline (B41778) ring were preferred for potent inhibitory activity against VEGF receptor tyrosine kinases. nih.gov The introduction of a hydroxyl group at the meta position of the aniline produced highly potent inhibitors. nih.gov This demonstrates that subtle changes in functional groups on the core scaffold can dramatically alter binding affinity and biological activity. The inhibitory activities of synthetic compounds against prolyl oligopeptidase (POP) and cancer cells have been evaluated, confirming the importance of the revised structure of this compound. nih.gov

Comparative Analysis with Related Natural Products

Comparing this compound with other natural products isolated from the same source, Polyozellus multiplex, provides a broader understanding of the SAR. researchgate.netrroij.com

Polyozellin (B1219936): This compound, also a p-terphenyl derivative, exhibits significant biological activities, including the inhibition of prolyl endopeptidase. tandfonline.com Its PEP inhibitory activity (IC50 = 2.72 μM) is comparable to that of this compound (IC50 = 1.25 μM). tandfonline.com Both compounds, along with thelephoric acid and polyozellic acid, have been shown to inhibit β-secretase (BACE1). nih.gov

Thelephoric Acid: This p-terphenylquinone is another active constituent of P. multiplex. It inhibits PEP with an IC50 value of 446 nM. researchgate.net Thelephoric acid also demonstrates inhibitory effects on BACE1 and shows neuroprotective properties. nih.gov

Kynapcin-9, -13, -24, and -28: These analogs of this compound, also isolated from P. multiplex, exhibit varying degrees of PEP inhibitory activity. researchgate.netmdpi.com

Kynapcin-9: Shows potent PEP inhibition with an IC50 of 212 nM. researchgate.net

Kynapcin-13 and -28: These benzofuran derivatives are non-competitive PEP inhibitors with IC50 values of 76.80 μM and 0.98 μM, respectively. tandfonline.com

Kynapcin-24 (B1251377): A benzofuran dimer, it inhibits PEP with an IC50 value of 1.14 μM. researchgate.netmdpi.com

The varying potencies among these related compounds highlight the sensitivity of the biological activity to structural modifications.

CompoundSource OrganismBiological TargetIC50 Value
This compoundPolyozellus multiplexProlyl Endopeptidase (PEP)1.25 µM tandfonline.com
This compoundPolyozellus multiplexβ-secretase (BACE1)15.79 µM researchgate.net
PolyozellinPolyozellus multiplexProlyl Endopeptidase (PEP)2.72 µM tandfonline.com
PolyozellinPolyozellus multiplexβ-secretase (BACE1)3.08 µM researchgate.net
Thelephoric AcidPolyozellus multiplexProlyl Endopeptidase (PEP)446 nM researchgate.net
Thelephoric AcidPolyozellus multiplexβ-secretase (BACE1)3.50 µM researchgate.net
Kynapcin-9Polyozellus multiplexProlyl Endopeptidase (PEP)212 nM researchgate.net
Kynapcin-13Polyozellus multiplexProlyl Endopeptidase (PEP)76.80 µM tandfonline.com
Kynapcin-24Polyozellus multiplexProlyl Endopeptidase (PEP)1.14 µM researchgate.netmdpi.com
Kynapcin-28Polyozellus multiplexProlyl Endopeptidase (PEP)0.98 µM tandfonline.com

Computational Approaches to SAR

Computational methods are increasingly being employed to rationalize and predict the SAR of bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govmdpi.com For compounds like this compound, QSAR models can be developed using various molecular descriptors to predict their inhibitory potency against specific targets. rasayanjournal.co.in These models can then be used to design new analogs with improved activity. nih.govmdpi.com The reliability of QSAR models is crucial and is assessed through internal and external validation techniques. mdpi.com

Molecular Modeling: Molecular modeling techniques, including molecular docking and molecular dynamics simulations, provide a three-dimensional perspective of how ligands like this compound interact with their protein targets. nih.govnih.gov These methods can elucidate the specific binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.govresearchgate.net For example, molecular docking studies could be used to compare the binding of this compound and its analogs to the active site of prolyl endopeptidase, thereby explaining their different inhibitory potencies. dntb.gov.ua The integration of QSAR and molecular modeling provides a powerful approach for lead optimization and the design of novel therapeutic agents. researchgate.net

Research Methodologies and Experimental Models Utilized for Kynapcin 12 Studies

In Vitro Biochemical Assay Design and Implementation

In vitro biochemical assays have been fundamental in identifying and characterizing the inhibitory activities of Kynapcin-12 against specific enzymes. These assays are designed to measure the direct effect of the compound on purified or isolated enzyme activity in a controlled, cell-free environment.

A primary target of this compound is prolyl endopeptidase (PEP) , a serine protease implicated in the degradation of proline-containing neuropeptides, which is relevant to learning and memory processes. koreascience.kr The inhibitory activity of this compound against PEP was determined using a standard enzyme assay, which resulted in an IC50 value of 1.25 µg/mL. This assay likely involves incubating the PEP enzyme with a specific substrate that, when cleaved, produces a measurable signal (e.g., colorimetric or fluorometric). The reduction in this signal in the presence of this compound indicates inhibition.

Another significant enzyme target is β-secretase 1 (BACE1) , an enzyme involved in the production of neurotoxic amyloid-β (Aβ) peptides associated with Alzheimer's disease. this compound was found to inhibit BACE1 activity with a half-maximal inhibitory concentration (IC50) of 15.79 μM. researchgate.net The assay for BACE1 inhibition typically uses a synthetic peptide substrate that mimics the amyloid precursor protein (APP) cleavage site. Inhibition is quantified by measuring the decrease in the cleavage product.

Furthermore, this compound has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This was initially discovered through in silico methods and suggests a potential antiviral application. nih.gov Biochemical assays to confirm this inhibitory activity would involve incubating the purified Mpro enzyme with a specific substrate and measuring the enzymatic activity in the presence and absence of this compound.

The design of these assays typically involves:

Enzyme and Substrate: Use of purified enzymes and specific chromogenic or fluorogenic substrates.

Incubation: A defined period for the enzyme, substrate, and inhibitor to interact.

Detection: Measurement of the product formation or substrate depletion using spectrophotometry or fluorometry.

Data Analysis: Calculation of IC50 values to quantify the inhibitor's potency.

These in vitro assays provide direct evidence of enzyme inhibition and are crucial for initial screening and characterization of potential therapeutic compounds like this compound.

Cell-Based Assays

To understand the effects of this compound in a more biologically relevant context, researchers have employed a variety of cell-based assays. These experiments utilize cultured cells to investigate the compound's impact on cellular processes such as proliferation, viability, and specific signaling pathways.

Selection and Culture of Relevant Cell Lines for Specific Biological Activities

The choice of cell lines is critical and depends on the specific biological activity being investigated. For neuroprotection and Alzheimer's disease-related studies, APPswe-N2a cells have been used. These are mouse neuroblastoma cells (N2a) that have been genetically modified to overexpress a mutated form of human amyloid precursor protein (APP), making them a relevant model for studying the production of amyloid-β peptides.

For cancer-related research, various cell lines have been utilized. Although specific studies on this compound's direct use on these lines are not detailed in the provided context, related compounds from Polyozellus multiplex have been tested on:

Mouse hepatoma cells (hepa1c1c7 and BPRc1): Used to study the induction of phase 2 detoxifying enzymes, which have cancer-preventive potential. researchgate.net

Human myeloid leukemic cell lines (HL-60): Employed to investigate the induction of cell differentiation. researchgate.net

Stomach cancer cell lines: Extracts from P. multiplex have shown suppressive effects on stomach cancer. wikipedia.org

KATO III cells: A human gastric carcinoma cell line used in studies of prolyl oligopeptidase (POP) inhibition. researchgate.net

These cell lines are cultured under standard laboratory conditions, typically in a suitable growth medium supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2. nih.gov

Cellular Assays for Proliferation, Viability, Angiogenesis, and Neuroprotection

A range of cellular assays has been applied to evaluate the biological effects of this compound and related compounds.

Proliferation and Viability Assays: These assays are fundamental to assessing the cytotoxic or cytostatic effects of a compound. Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. sigmaaldrich.com Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. sigmaaldrich.comnih.gov This assay is used to determine cell viability and proliferation. sigmaaldrich.comatcc.org

Dye Exclusion Assays: These assays use dyes like propidium (B1200493) iodide or DRAQ7™ that can only enter cells with compromised membranes, thus staining dead cells. abcam.com

Angiogenesis Assays: Angiogenesis, the formation of new blood vessels, is a crucial process in development and disease, including cancer. wiley.com While specific angiogenesis assays for this compound are not detailed, related compounds from P. multiplex have been studied in this context. interstellarblends.com Common in vitro angiogenesis assays include:

Tube Formation Assay: Endothelial cells are plated on a basement membrane extract, and their ability to form capillary-like structures (tubes) is quantified. sigmaaldrich.comn-genetics.com

Sprouting Assay: Multicellular spheroids or tissue fragments are embedded in a gel matrix, and the formation of sprouts is measured. n-genetics.com

Neuroprotection Assays: To assess the neuroprotective potential of this compound, cell-based models of neuronal damage are used. In studies related to Alzheimer's disease, APPswe-N2a cells were used to demonstrate that related compounds from P. multiplex could reduce the production of the neurotoxic Aβ1-42 peptide in a concentration-dependent manner. Additionally, the neuroprotective activities of these compounds have been evaluated in glutamate-induced cell death in HT22 hippocampal cells . researchgate.net

Molecular Analysis in Cell Models (e.g., Protein Expression, Signaling Pathway Activation)

To delve deeper into the molecular mechanisms underlying the observed cellular effects, researchers perform molecular analyses on the treated cells. This involves examining changes in protein expression and the activation state of signaling pathways.

For instance, studies on extracts from Polyozellus multiplex have shown an augmentation in the expression of the p53 protein , a critical tumor suppressor, in stomach cancer models. wikipedia.org Furthermore, these extracts enhanced the activities of the enzymes glutathione (B108866) S-transferase and superoxide (B77818) dismutase , and increased the levels of glutathione , all of which protect against cancer. wikipedia.org

In the context of inflammation, the related compound polyozellin (B1219936) was found to suppress the activation of nuclear factor-κB (NF-κB) and extracellular signal-regulated kinases 1/2 (ERK1/2) , key signaling pathways involved in the inflammatory response. researchgate.net While these specific analyses have not been explicitly reported for this compound, they represent the types of molecular investigations that are crucial for understanding its mechanism of action in cell models.

In Silico Research Methodologies

Computational, or in silico, methods play a significant role in modern drug discovery and have been instrumental in investigating this compound. medchemexpress.com These techniques allow for the rapid screening of large compound libraries and provide insights into the potential interactions between a ligand (like this compound) and its protein target.

Virtual Screening and Ligand-Protein Docking Protocols

Virtual screening (VS) is a computational technique used to identify promising candidate compounds from large databases that are likely to bind to a specific biological target. mdpi.com This approach was used to identify this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov In one study, a structure-based virtual screening of 2,433 compounds derived from mushrooms was performed against the Mpro protein (PDB ID: 6LU7). nih.gov

Following virtual screening, ligand-protein docking is employed to predict the binding mode and affinity of a small molecule within the active site of a target protein. scitechnol.comscitechnol.com This method involves:

Preparation of Protein and Ligand Structures: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligand (this compound). plos.org

Defining the Binding Site: Identifying the active or binding site on the protein.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in various orientations and conformations within the binding site, and a scoring function is used to estimate the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol). scitechnol.com

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. scitechnol.com

For this compound, docking studies identified it as a promising hit against the SARS-CoV-2 Mpro. nih.gov The results of these simulations, along with calculations from molecular dynamics (MD) simulations and MM/PBSA binding free energy calculations, suggested that this compound could be a potent inhibitor of this viral protease. nih.gov

Advanced Molecular Dynamics Simulations

Advanced molecular dynamics (MD) simulations have been employed as a powerful computational tool to investigate the behavior and interaction of this compound at an atomic level. These simulations provide insights into the stability of this compound when bound to a protein target and can elucidate the specific molecular interactions that govern its inhibitory potential.

One notable application of this methodology was in the investigation of this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2. rroij.commdpi.com In a structure-based virtual screening study, this compound was identified as a promising candidate from a library of 2,433 compounds derived from mushrooms. rroij.com To validate the docking results and understand the dynamic stability of the this compound-Mpro complex, a 100-nanosecond (ns) MD simulation was performed. rroij.com This simulation helps to predict the compound's behavior in a biological system over time. The stability of the interaction was further quantified using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) binding free energy calculations. rroij.com The results of these computational analyses identified this compound as a potent potential inhibitor, warranting further exploration. rroij.commdpi.com While these in silico findings are significant, it has been noted that the in vitro and in vivo inhibitory activities of this compound against this target are yet to be revealed. mdpi.comsemanticscholar.org

ParameterDescriptionFinding/ObservationReference
Simulation TargetMain protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7)This compound was evaluated for its potential to inhibit this key viral enzyme. rroij.com
Simulation Duration100 nanoseconds (ns)Used to assess the stability of the ligand-protein complex over a significant timescale. rroij.com
Analysis MethodMolecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)Calculated the binding free energy to quantify the strength of the interaction between this compound and the Mpro protein. rroij.com
OutcomeIdentification as a promising hitThe combination of docking, simulation, and energy calculations suggested this compound is a potent potential inhibitor of SARS-CoV-2 Mpro. rroij.com

Preclinical In Vivo Animal Models (excluding clinical human trials)

As of recent reviews, dedicated in vivo studies focusing specifically on the pharmacological effects of isolated this compound have not been extensively reported in scientific literature. mdpi.comsemanticscholar.org Much of the existing research has centered on in vitro and in silico characterization. However, preclinical animal models have been utilized to investigate extracts from Polyozellus multiplex, the mushroom from which this compound is derived, and for other related p-terphenyl (B122091) compounds. These studies provide a foundational context for the potential application of this compound in future in vivo research.

While direct in vivo testing of this compound is not yet published, animal models relevant to its known in vitro biological activities have been developed and used for related compounds. Given this compound's demonstrated in vitro inhibition of prolyl oligopeptidase (POP) and β-secretase (BACE1), animal models of neurodegenerative diseases like Alzheimer's are highly relevant. nih.govmdpi.comnih.gov These models are designed to replicate aspects of human neurodegenerative pathology, such as amyloid plaque formation or cognitive deficits, providing a platform to test potential therapeutic agents. nih.govnih.gov

In practice, research on compounds from Polyozellus multiplex has utilized various animal models to explore different therapeutic areas:

Gastric Carcinogenesis Model: To evaluate the chemopreventive potential of a P. multiplex water fraction, a model using Wistar rats treated with the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was employed. d-nb.info This model is designed to study the initiation and progression of stomach cancer. d-nb.info

Arterial Thrombosis Model: For the related compound Polyozellin, an arterial thrombosis model was established in mice. rroij.com This model uses ferric chloride (FeCl3) to induce injury to an artery, leading to the formation of a blood clot (thrombus), which allows for the evaluation of anti-thrombotic compounds. rroij.com

These examples demonstrate the application of specific animal models to investigate the bioactivity of compounds from the same natural source as this compound.

Direct evaluation of this compound's effects in animal models remains a future step in its research trajectory. mdpi.comsemanticscholar.org However, in vivo proof-of-concept has been established for other constituents of Polyozellus multiplex, shedding light on potential mechanisms that could be relevant to this compound.

In the MNNG-induced gastric cancer model, the administration of a P. multiplex water fraction to rats demonstrated a mechanistic effect by significantly increasing the activities of antioxidative and detoxification enzymes, such as glutathione S-transferase (GST) and superoxide dismutase (SOD). d-nb.info This suggests a mechanism of action related to enhancing the body's own defense systems against carcinogenic insults. d-nb.info

In the FeCl3-induced arterial thrombosis mouse model, the related compound Polyozellin was shown to have a significant anti-thrombotic effect. rroij.com This provides in vivo proof-of-concept for its anti-platelet activity, which had also been observed in in vitro assays. rroij.com The study demonstrated that Polyozellin could effectively regulate platelet function, pointing to its potential in vascular diseases. rroij.com

The neuroprotective mechanisms of other related p-terphenyls, such as leucomentins, have been linked to their ability to chelate iron, thereby inhibiting iron-mediated oxidative damage and DNA strand breakage, a mechanism with significant implications for neurodegenerative diseases. researchgate.netnih.gov

Polyozellus multiplex
Compound/ExtractAnimal ModelDisease PathologyObserved Mechanistic Effect / Proof-of-ConceptReference
P. multiplex Water FractionWistar RatMNNG-induced Gastric CarcinogenesisSignificantly increased glutathione S-transferase (GST) and superoxide dismutase (SOD) activities. d-nb.info
PolyozellinMouseFeCl3-induced Arterial ThrombosisDemonstrated potent anti-thrombotic effects through the regulation of platelet function. rroij.com

Research Gaps and Future Directions for Kynapcin 12 Studies

Exploration of Additional Biological Targets and Mechanisms of Action

Initial studies have identified Kynapcin-12 as an inhibitor of prolyl oligopeptidase (POP) and β-secretase (BACE1). semanticscholar.orgresearchgate.netmdpi.com However, the full spectrum of its biological activity remains largely uncharted. Future research should venture beyond these initial findings to identify other potential protein targets and signaling pathways modulated by this compound. This could uncover novel mechanisms of action and broaden its potential therapeutic applications. For instance, given that structurally related p-terphenyl (B122091) compounds exhibit a range of bioactivities, including anti-inflammatory and anticancer effects, it is plausible that this compound possesses a wider array of biological functions. researchgate.netnih.gov In silico modeling could be employed to predict potential binding partners, followed by in vitro validation assays to confirm these interactions. naturalproducts.netmdpi.com

Development of Novel Synthetic Analogues with Enhanced Potency and Selectivity

The total synthesis of this compound has been achieved, which not only confirmed its revised chemical structure but also opened the door for the creation of synthetic analogues. dokumen.pubnih.govresearchgate.net This provides a critical platform for structure-activity relationship (SAR) studies. Future synthetic efforts should focus on modifying the this compound scaffold to develop analogues with improved potency and selectivity for its known targets, POP and BACE1. The goal is to design compounds that are more effective inhibitors while minimizing off-target effects. researchgate.net The development of these novel analogues is a crucial step in translating the therapeutic potential of this compound into viable drug candidates. nih.gov

Comprehensive Investigation of this compound Effects in Diverse Preclinical In Vivo Models

To date, the majority of research on this compound has been conducted in vitro. A critical next step is to evaluate its efficacy and pharmacological properties in a variety of preclinical in vivo models. vibiosphen.comantineo.frbiotestfacility.com These studies are essential to understand how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. Animal models of neurodegenerative diseases, such as Alzheimer's disease, would be particularly relevant given its known inhibitory effects on BACE1. nih.govmdpi.com Furthermore, given the anti-inflammatory properties of related compounds, exploring its effects in animal models of inflammation is also warranted. championsoncology.com

Integration of Omics Technologies to Elucidate System-Level Biological Impacts

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is paramount. frontiersin.orghumanspecificresearch.orgmdpi.com Transcriptomics, proteomics, and metabolomics can provide a comprehensive, system-level view of the molecular changes induced by this compound treatment in cells and organisms. researchgate.netnih.gov This approach can help to identify novel signaling pathways and biological processes affected by the compound, offering insights that might be missed by more targeted investigations. frontiersin.org For example, comparing the "omics" profiles of treated versus untreated cells could reveal previously unknown mechanisms of action and potential biomarkers for treatment response.

Collaborative Research Initiatives in Natural Product Chemistry and Chemical Biology

Advancing our understanding of this compound will be greatly facilitated by fostering collaborative research initiatives. undip.ac.id These collaborations should bring together experts in natural product chemistry, synthetic chemistry, pharmacology, and chemical biology. nih.goviscnp32-icob12.org Such interdisciplinary efforts can accelerate progress by combining complementary expertise and resources. For instance, natural product chemists can focus on the isolation and characterization of this compound and related compounds from natural sources, while synthetic chemists can work on developing novel analogues. olemiss.edu Pharmacologists can then evaluate the biological activities of these compounds in various assays and disease models.

Addressing the Role of this compound in Specific Physiological and Pathological Processes beyond current findings

Building upon the initial discoveries, future research should aim to delineate the specific role of this compound in various physiological and pathological processes. medchemexpress.comresearchcommons.orgresearchgate.netnu.edunih.govresearchgate.net Its established BACE1 inhibitory activity strongly suggests a potential role in mitigating the progression of Alzheimer's disease by reducing the production of neurotoxic amyloid-beta peptides. nih.govmdpi.com Furthermore, its inhibition of prolyl oligopeptidase suggests potential applications in other neurological and psychiatric disorders where this enzyme is implicated. researchgate.net The potential anti-inflammatory and anticancer activities, suggested by related compounds, also warrant thorough investigation in relevant disease contexts. nih.gov

Q & A

Basic Research Question

  • Methodological Answer :
    Begin by establishing a robust experimental framework using positive and negative controls. For example:
    • Positive Control : Use a well-characterized compound with a known mechanism of action (e.g., staurosporine for kinase inhibition).
    • Negative Control : Include vehicle-only treatments (e.g., DMSO at concentrations matching experimental conditions).
      Employ orthogonal assays (e.g., fluorescence-based activity assays vs. mass spectrometry) to cross-validate results and minimize false positives. For cell-based studies, use CRISPR-edited cell lines lacking the target protein to confirm specificity. Always report solvent concentrations, incubation times, and temperature conditions to ensure reproducibility .

What strategies are recommended for resolving contradictory data in studies investigating this compound’s pharmacokinetic properties?

Advanced Research Question

  • Methodological Answer :
    Contradictions often arise from variability in experimental conditions or analytical methods. Address discrepancies by:
    • Meta-Analysis : Systematically compare datasets from multiple studies, focusing on variables like dosing regimens, animal models, or assay sensitivity (e.g., LC-MS vs. ELISA).
    • Sensitivity Testing : Replicate experiments under standardized conditions (pH, temperature, buffer composition) to isolate confounding factors.
    • Statistical Reconciliation : Apply Bayesian hierarchical models to account for inter-study heterogeneity. Document raw data and preprocessing steps (normalization, outlier removal) to enable reanalysis .

How can researchers optimize the synthesis of this compound derivatives to enhance target selectivity?

Advanced Research Question

  • Methodological Answer :
    Utilize structure-activity relationship (SAR) studies guided by computational tools:
    • Molecular Docking : Predict binding affinities of derivatives using software like AutoDock Vina or Schrödinger Suite.
    • Synthetic Workflow : Employ parallel synthesis or combinatorial chemistry to generate a diverse library of analogs. Validate purity via HPLC (>95%) and characterize structures using NMR (¹H/¹³C) and high-resolution mass spectrometry.
    • Selectivity Profiling : Screen derivatives against panels of related targets (e.g., kinase families) to identify structural motifs driving specificity. Publish full synthetic protocols and spectral data in supplementary materials .

What experimental approaches are critical for validating this compound’s mechanism of action in complex biological systems?

Basic Research Question

  • Methodological Answer :
    Combine in vitro and in vivo methodologies:
    • In Vitro : Perform pull-down assays with biotinylated this compound to identify binding partners, followed by western blotting or proteomic analysis.
    • In Vivo : Use transgenic animal models (e.g., xenografts with target-knockout vs. wild-type) to assess phenotypic outcomes.
    • Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., phosphorylation levels for kinase targets) using multiplex assays. Ensure replication across ≥3 biological replicates and report statistical power calculations .

How should researchers address potential biases in literature reviews on this compound’s therapeutic applications?

Advanced Research Question

  • Methodological Answer :
    Conduct systematic reviews adhering to PRISMA guidelines:
    • Search Strategy : Use databases like PubMed, SciFinder, and EMBASE with controlled vocabulary (e.g., MeSH terms: “this compound,” “kinase inhibition,” “structure-activity”).
    • Bias Assessment : Apply tools like ROBIS to evaluate risk of bias in included studies. Exclude non-peer-reviewed sources or studies lacking raw data.
    • Data Synthesis : Perform meta-regression to explore sources of heterogeneity (e.g., publication year, experimental models). Archive search protocols on platforms like PROSPERO .

What methodologies ensure reproducibility in studies measuring this compound’s stability under physiological conditions?

Basic Research Question

  • Methodological Answer :
    Standardize stability assays across laboratories:
    • Buffer Conditions : Use physiologically relevant buffers (e.g., PBS at pH 7.4, 37°C) and simulate enzymatic degradation by including liver microsomes or plasma proteins.
    • Analytical Validation : Employ LC-MS/MS for quantification, with calibration curves spanning expected concentrations (e.g., 1 nM–10 µM). Include degradation products in chromatographic analysis.
    • Inter-Lab Collaboration : Share reference samples and protocols via platforms like protocols.io . Publish raw chromatograms and stability data in supplementary files .

How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Advanced Research Question

  • Methodological Answer :
    Adopt a systems biology approach:
    • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways. Cross-reference with LINCS L1000 datasets.
    • Proteomics : Use TMT or SILAC labeling to quantify protein abundance changes. Validate hits via targeted MS (PRM/SRM).
    • Network Analysis : Build interaction networks using tools like Cytoscape, integrating gene expression, protein interaction, and phenotypic data. Apply machine learning (e.g., random forests) to prioritize high-confidence targets .

What ethical considerations are paramount when designing animal studies involving this compound?

Basic Research Question

  • Methodological Answer :
    Follow the “3Rs” framework (Replacement, Reduction, Refinement):
    • Replacement : Use in silico or in vitro models (e.g., organoids) where feasible.
    • Reduction : Calculate minimum sample sizes via power analysis to avoid unnecessary animal use.
    • Refinement : Implement humane endpoints (e.g., tumor volume limits) and analgesia protocols. Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting .

How should researchers validate analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

  • Methodological Answer :
    Follow ICH Q2(R1) guidelines for method validation:
    • Specificity : Demonstrate no interference from matrix components (e.g., plasma proteins) via spike-and-recovery experiments.
    • Linearity : Test across a 100-fold concentration range (R² > 0.99).
    • Precision/Accuracy : Assess intra-/inter-day variability (CV < 15%) using QC samples.
    • Limit of Quantification (LOQ) : Define as the lowest concentration with ≤20% CV. Publish validation parameters and representative chromatograms .

What strategies mitigate confounding variables in clinical trial design for this compound-based therapies?

Advanced Research Question

  • Methodological Answer :
    Implement adaptive trial designs with rigorous stratification:
    • Randomization : Use block randomization to balance covariates (e.g., age, genetic biomarkers).
    • Blinding : Employ double-blind protocols with placebo controls.
    • Covariate Adjustment : Apply multivariate regression or propensity score matching to adjust for baseline differences.
    • Interim Analysis : Predefine stopping rules for efficacy/futility using alpha-spending functions. Register trials on ClinicalTrials.gov to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.